
2-(3-Bromopyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromopyridin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1240594-87-9 . It has a molecular weight of 216.08 and its IUPAC name is 2-(3-bromo-2-pyridinyl)-2-propanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 267.8±25.0 °C at 760 mmHg . The flash point is 115.8±23.2 °C . The exact mass is 214.994568 and it has a LogP value of 1.26 . The vapour pressure is 0.0±0.6 mmHg at 25°C and the index of refraction is 1.559 .Wissenschaftliche Forschungsanwendungen
Photocatalytic CO2 Reduction
A study investigated the architecture of supramolecular metal complexes for photocatalytic CO2 reduction, utilizing ruthenium-rhenium binuclear complexes linked by bridging ligands, including those related to "2-(3-Bromopyridin-2-yl)propan-2-ol." These complexes showed improved photocatalytic activities for CO2 reduction, extending photocatalytic responses further into the visible region. This suggests the potential application of such compounds in constructing efficient supramolecular photocatalysts for environmental remediation (Gholamkhass et al., 2005).
Drug Design and Safety
Another study focused on structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interactions. By altering the structure to minimize reactive metabolite formation, researchers aimed to mitigate safety risks associated with the compound, demonstrating the importance of structural considerations in the development of safer pharmaceutical agents (Palmer et al., 2012).
Synthetic Chemistry
Research into the synthesis of 1,2,3-Triazole derivatives and their in vitro antifungal evaluation against Candida strains utilized halogen substituted triazole compounds, indicating the relevance of halogenated compounds in developing antifungal agents. This showcases the role of "this compound" derivatives in synthesizing biologically active molecules with potential therapeutic applications (Lima-Neto et al., 2012).
Material Science
A study on the combining of atom transfer radical polymerization and click chemistry for the preparation of end-functional polymers highlights the versatility of halogenated compounds in materials science. By transforming bromine chain ends into various functional groups, researchers developed polymers with diverse applications, demonstrating the compound's utility in advanced material synthesis (Lutz et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDZKFWDCOLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

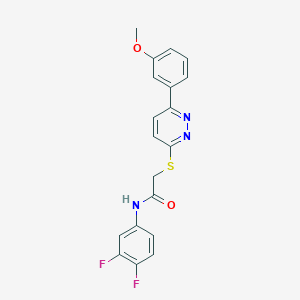
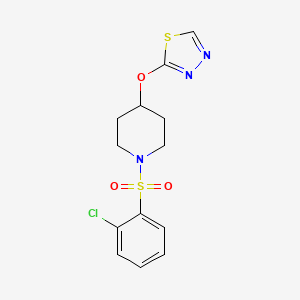
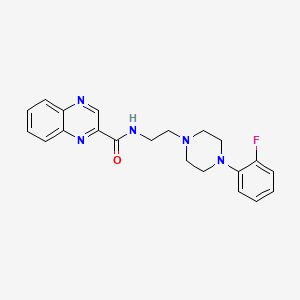
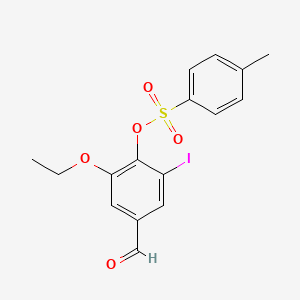

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)
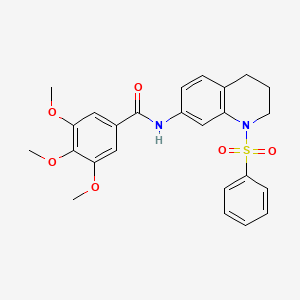
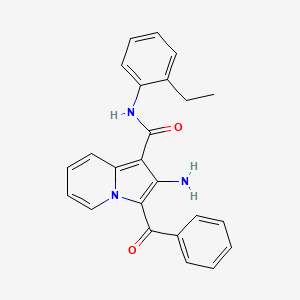
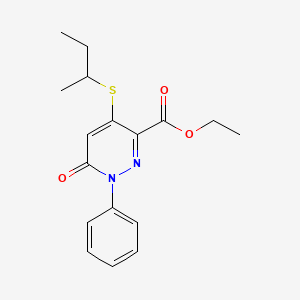
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)
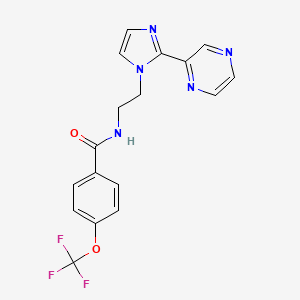
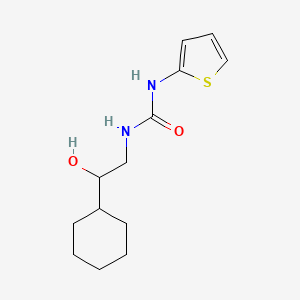

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)